molecular formula C16H13FN4O3S B4328627 N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B4328627
M. Wt: 360.4 g/mol
InChI Key: GSKSDCGDCRAGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide, commonly known as FTY720, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

FTY720 functions as a sphingosine-1-phosphate receptor modulator by binding to sphingosine-1-phosphate receptors, which are expressed on lymphocytes and other immune cells, as well as on endothelial cells and neurons. Binding of FTY720 to sphingosine-1-phosphate receptors results in internalization and degradation of the receptor, leading to a reduction in the number of circulating lymphocytes and a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
FTY720 has been shown to have several biochemical and physiological effects, including a reduction in the number of circulating lymphocytes, a decrease in the production of pro-inflammatory cytokines and chemokines, and an increase in the survival of neurons. FTY720 has also been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

FTY720 has several advantages for use in lab experiments, including its well-established mechanism of action, its ability to modulate immune and inflammatory responses, and its potential neuroprotective effects. However, FTY720 also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several potential future directions for research on FTY720, including its use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, and its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, FTY720 may have potential applications in the treatment of cancer, as its anti-angiogenic effects may be useful in inhibiting tumor growth and metastasis. Further research is needed to fully elucidate the therapeutic potential of FTY720 and to identify any potential adverse effects.

Scientific Research Applications

FTY720 has been extensively studied for its potential therapeutic applications. It has been shown to have immunomodulatory effects by inhibiting the egress of lymphocytes from lymphoid organs, thereby reducing the number of circulating lymphocytes. FTY720 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, FTY720 has been shown to have neuroprotective effects by promoting the survival of neurons and reducing inflammation in the central nervous system.

properties

IUPAC Name

N-[2-[(4-fluorobenzoyl)amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3S/c17-11-5-3-10(4-6-11)14(22)18-7-8-19-15(23)16-20-13(21-24-16)12-2-1-9-25-12/h1-6,9H,7-8H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKSDCGDCRAGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
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N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
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N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
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N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

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